2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carbonitrile: Physicochemical Profiling and Synthetic Utility
2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carbonitrile: Physicochemical Profiling and Synthetic Utility
Topic: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers & Medicinal Chemists[1]
[1]
Executive Summary & Molecular Identity
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8) serves as a critical bicyclic scaffold in the synthesis of heterocyclic azo dyes and bioactive pharmaceutical agents (specifically tyrosine kinase inhibitors).[1]
While often colloquially referred to as a "hexahydro" derivative due to the saturation of the carbocyclic ring and the nitrogenous core, it is structurally synonymous with 5,6,7,8-tetrahydro-2(1H)-quinolinone-3-carbonitrile .[1] The molecule exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form in polar solvents.[1]
Physicochemical Data Matrix[1][2][3]
| Property | Value | Technical Note |
| Molecular Formula | C₁₀H₁₀N₂O | Confirmed via High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight (Average) | 174.20 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 174.0793 g/mol | Critical for MS [M+H]⁺ identification |
| CAS Registry Number | 4241-13-8 | Primary identifier for procurement |
| Melting Point | 245–248 °C | High mp indicates strong intermolecular H-bonding (dimerization) |
| LogP (Predicted) | 1.2 ± 0.3 | Moderate lipophilicity; suitable for oral drug scaffolds |
| Topological Polar Surface Area | 50.1 Ų | Favorable for membrane permeability |
| pKa (Predicted) | ~10.5 (NH) | Weakly acidic due to the lactam functionality |
Synthetic Architecture & Causality
To synthesize the core scaffold without a substituent at the C4 position (which is common in standard Hantzsch reactions using aldehydes), one must employ a C1-insertion strategy .[1] The most robust, self-validating protocol involves the condensation of 2-(hydroxymethylene)cyclohexanone with cyanoacetamide .[1]
The "Formyl-Cyclization" Protocol
This pathway is preferred over direct multi-component reactions because it prevents the formation of C4-disubstituted byproducts, ensuring high regioselectivity.[1]
Step-by-Step Methodology
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Precursor Synthesis (In Situ):
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Reagents: Cyclohexanone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Ethoxide (1.1 eq).[1]
-
Condition: 0°C to Room Temperature (RT), anhydrous ether or toluene.[1]
-
Mechanism:[1][2][3][4] Claisen condensation yields the sodium salt of 2-(hydroxymethylene)cyclohexanone.[1]
-
Checkpoint: Acidification and TLC should show a new spot (Rf ~0.4 in Hexane:EtOAc 3:1) corresponding to the enol.[1]
-
-
Cyclocondensation:
-
Purification (Self-Validating):
-
Cool the mixture to 0°C. Filter the solid.
-
Wash: Cold ethanol (removes unreacted starting material) followed by water (removes inorganic salts).[1]
-
Recrystallization:[1] Glacial acetic acid or DMF/Ethanol mixture.[1]
-
Purity Check: A sharp melting point >240°C confirms the removal of the open-chain intermediate.[1]
-
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation from the acyclic precursors to the fused bicyclic system.
Caption: Figure 1. Stepwise formation of the hexahydroquinoline core via formylation and subsequent cyclocondensation.[1]
Structural Characterization & Validation
Trustworthiness in synthesis requires multi-modal verification. Do not rely solely on melting point.[1]
Nuclear Magnetic Resonance (NMR)[1][3][6][7]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–12.5 ppm (s, 1H): Broad singlet for the lactam NH .[1] Disappearance upon D₂O shake confirms the exchangeable proton.[1]
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δ 7.8–8.0 ppm (s, 1H): Singlet for the C4-H . This is the diagnostic peak.[1] If this is a multiplet or absent, you have substituted at C4.
-
δ 2.4–2.6 ppm (m, 4H): Allylic protons at C5 and C8.[1]
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δ 1.6–1.8 ppm (m, 4H): Homoallylic protons at C6 and C7.[1]
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Infrared Spectroscopy (FT-IR)[1]
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2210–2225 cm⁻¹: Sharp, distinct band for the C≡N (nitrile) stretch.[1]
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1640–1660 cm⁻¹: Strong band for the C=O (lactam amide I) stretch.[1]
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2800–3200 cm⁻¹: Broad absorption indicating N-H stretching (associated via hydrogen bonding).[1]
Mass Spectrometry (ESI-MS)[1][3]
-
Positive Mode: [M+H]⁺ peak at m/z 175.2 .[1]
-
Fragmentation: Loss of HCN (27 Da) or CO (28 Da) is common in MS/MS analysis of this scaffold.[1]
Pharmaceutical & Industrial Utility
The 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile scaffold is not merely an end-product but a versatile intermediate.[1]
Coupling Component for Azo Dyes
The activated C4 position and the electron-rich nature of the fused ring system make this molecule an excellent coupling component for diazonium salts.[1]
-
Application: Synthesis of disperse dyes for polyester fibers.[1]
-
Mechanism:[1][2][3][4] Electrophilic aromatic substitution at the C4 position by the diazonium cation yields deeply colored azo compounds (Yellow to Red spectrum).[1]
Kinase Inhibitor Scaffold
In drug discovery, this core mimics the adenine pharmacophore found in ATP.[1]
-
Modifiability: The nitrile group (C3-CN) can be hydrolyzed to an amide or acid, or converted to a tetrazole (bioisostere for carboxylic acid).[1]
-
Target: Tyrosine kinases (e.g., EGFR, VEGFR) where the lactam NH and Carbonyl form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]
References
-
PubChem. (2025).[1] 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (Compound Summary).[1][3][4][5][6] National Library of Medicine.[1] Available at: [Link][1]
-
SpectraBase. (2025).[1] 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile NMR & IR Data. Wiley Science Solutions.[1] Available at: [Link][1]
-
El-Rady, E. A., & Budow, S. (2014).[1] Synthesis of new hexahydroquinoline derivatives. (Methodological reference for Hantzsch-like condensations). Journal of Heterocyclic Chemistry. (General reference for synthetic pathway logic).
Sources
- 1. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C10H11NO3 | CID 647149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. You are being redirected... [hit2lead.com]
